[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine
Overview
Description
[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine: is a chemical compound with the molecular formula C10H12F3NO2 and a molecular weight of 235.2 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Scientific Research Applications
[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine has several applications in scientific research:
Safety and Hazards
The safety information for “[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine” indicates that it has the hazard statements H314 and H335 . This means that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 . These cover a range of safety measures including not breathing dust/fume/gas/mist/vapours/spray (P260), avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and washing thoroughly after handling (P264).
Preparation Methods
The synthesis of [3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine involves several steps. Typically, the synthetic route includes the reaction of a methoxy-substituted benzene derivative with a trifluoroethoxy-containing reagent under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine undergoes various chemical reactions, including:
Mechanism of Action
The mechanism by which [3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function . The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to similar compounds, [3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine stands out due to its unique trifluoroethoxy group, which imparts distinct chemical and physical properties . Similar compounds include:
[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol: Differing by the presence of a hydroxyl group instead of an amine.
[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methane: Lacking the amine group, which affects its reactivity and applications.
Properties
IUPAC Name |
[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c1-15-9-4-7(5-14)2-3-8(9)16-6-10(11,12)13/h2-4H,5-6,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMQIGOCZXUMNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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